molecular formula C3H7NO2Se B7949098 Alanine, 3-selenyl-

Alanine, 3-selenyl-

Cat. No.: B7949098
M. Wt: 168.06 g/mol
InChI Key: ZKZBPNGNEQAJSX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a naturally occurring amino acid and plays a crucial role in various biological processes. Its unique structure allows it to participate in redox reactions and serve as a cofactor in certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanine, 3-selenyl-, can be synthesized through the reaction of alanine with selenium-containing reagents. One common method involves the reaction of L-alanine with sodium selenite in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Alanine, 3-selenyl-, involves large-scale reactions using similar principles but with optimized conditions to increase yield and purity. The process may include additional purification steps such as crystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-selenyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of Alanine, 3-selenyl-, can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of the selenium atom with other functional groups using appropriate reagents.

Major Products Formed:

  • Oxidation: Selenocysteine sulfoxide

  • Reduction: Selenocysteine hydride

  • Substitution: Various derivatives depending on the substituting group

Scientific Research Applications

Alanine, 3-selenyl-, has significant applications in scientific research across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

  • Biology: Alanine, 3-selenyl-, is involved in the synthesis of selenoproteins, which are essential for antioxidant defense and thyroid hormone metabolism.

  • Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

  • Industry: It is used in the production of selenium-containing compounds and in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Alanine, 3-selenyl-, exerts its effects involves its incorporation into selenoproteins. These proteins play a crucial role in redox reactions and antioxidant defense. The selenium atom in Alanine, 3-selenyl-, acts as a redox-active center, facilitating the transfer of electrons in various biochemical processes.

Molecular Targets and Pathways:

  • Selenoproteins: Alanine, 3-selenyl-, is incorporated into selenoproteins such as glutathione peroxidase and thioredoxin reductase.

  • Antioxidant Defense: These selenoproteins help in neutralizing reactive oxygen species and protecting cells from oxidative damage.

  • Thyroid Hormone Metabolism: Selenoproteins are involved in the metabolism of thyroid hormones, which are essential for regulating metabolism and growth.

Comparison with Similar Compounds

  • Cysteine: Contains a sulfur atom in place of selenium.

  • Methionine: Another sulfur-containing amino acid.

  • Selenomethionine: A selenium analog of methionine.

Properties

IUPAC Name

(2R)-2-amino-3-selanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBPNGNEQAJSX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10236-58-5, 3614-08-2
Record name L-Selenocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanine, 3-selenyl-
Reactant of Route 2
Alanine, 3-selenyl-
Reactant of Route 3
Alanine, 3-selenyl-
Reactant of Route 4
Alanine, 3-selenyl-
Reactant of Route 5
Alanine, 3-selenyl-
Reactant of Route 6
Alanine, 3-selenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.